Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate
Description
Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate is a synthetic ester derivative featuring a phenoxypropanoate backbone substituted with a chlorine atom at the para position and an acetyl group at the ortho position of the aromatic ring. This structural configuration imparts unique physicochemical and biological properties, making it a compound of interest in agrochemical and pharmaceutical research.
Properties
IUPAC Name |
methyl 2-(2-acetyl-4-chlorophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-7(14)10-6-9(13)4-5-11(10)17-8(2)12(15)16-3/h4-6,8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNSSROOQMEGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)Cl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate typically involves the esterification of 2-(2-acetyl-4-chlorophenoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol under reflux.
Major Products Formed
Oxidation: 2-(2-carboxy-4-chlorophenoxy)propanoate.
Reduction: 2-(2-hydroxyethyl-4-chlorophenoxy)propanoate.
Substitution: 2-(2-acetyl-4-aminophenoxy)propanoate.
Scientific Research Applications
Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving esterification and substitution reactions.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with active site residues in enzymes. This interaction can modulate the activity of the enzyme, resulting in various biochemical effects.
Comparison with Similar Compounds
Key Observations :
- The acetyl group in this compound distinguishes it from Mecoprop, which has a methyl group. This substitution likely enhances electrophilicity, influencing reactivity in synthetic pathways .
- Ester vs. acid forms : Mecoprop’s free carboxylic acid group is critical for herbicidal activity, while esterified forms (e.g., methyl or ethyl) are often precursors or stabilized derivatives .
- Bulkier substituents (e.g., 4-chlorobenzoyl in or isoindolinyl in ) may reduce bioavailability but improve target specificity in drug design.
Physicochemical Properties
Solubility and Stability
- This compound: Predicted to exhibit moderate lipophilicity due to the acetyl group, enhancing membrane permeability compared to Mecoprop’s polar acid form .
- Ethyl 2-(4-chlorophenoxy)propanoate: Studies show faster ester hydrolysis in alkaline conditions compared to methyl esters, attributed to the ethyl group’s steric effects .
- Mecoprop : High water solubility (free acid form) facilitates herbicidal action via root uptake .
Spectroscopic Characterization
- NMR Analysis : Techniques described in (e.g., using ethyl viologen as an internal standard) are applicable to quantify similar esters. For example, methyl esters typically show distinct methyl proton signals at δ 3.6–3.8 ppm, while acetyl groups resonate near δ 2.1–2.3 ppm .
Biological Activity
Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate is a compound with significant biological activity, particularly in biochemical and medicinal research. This article explores its mechanisms of action, biological effects, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by the presence of an acetyl group and a chlorophenyl moiety. This unique structure contributes to its chemical reactivity and biological interactions. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it useful in synthetic chemistry and biological assays.
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors within biological systems. The acetyl group can facilitate nucleophilic attacks, leading to covalent modifications of enzyme active sites. This interaction modulates enzyme activity, which can result in various biochemical effects, including:
- Enzyme inhibition : The compound may inhibit key metabolic enzymes, impacting pathways such as fatty acid synthesis.
- Receptor binding : It may act as a ligand for specific receptors, influencing cellular signaling cascades.
Biological Effects
Research indicates that this compound exhibits several notable biological effects:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, reducing oxidative stress in cellular models.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain pathogens.
- Cytotoxicity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines at specific concentrations.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of metabolic enzyme activity |
Detailed Research Findings
In a study investigating the compound's effects on enzyme activity, it was observed that this compound inhibited acetyl CoA carboxylase (ACCase), a key enzyme in fatty acid metabolism. This inhibition suggests potential applications in metabolic disorders where fatty acid synthesis is dysregulated .
Another study focused on its antioxidant properties demonstrated that the compound significantly reduced malondialdehyde (MDA) levels in treated cells, indicating a decrease in lipid peroxidation .
Applications in Research and Medicine
This compound is being explored for various applications:
Q & A
Q. How to address contradictions in spectral data during structural elucidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
